molecular formula C17H17N3OS2 B2988165 N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide CAS No. 897454-45-4

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide

Cat. No.: B2988165
CAS No.: 897454-45-4
M. Wt: 343.46
InChI Key: XCBXMPHKDCENJU-UHFFFAOYSA-N
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Description

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. Comprising a thiophene carboxamide backbone linked to a p-tolyl-imidazole moiety through a thioether bridge, it exhibits intriguing chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide generally involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. A typical route may start with the functionalization of thiophene to introduce the carboxamide group. The imidazole derivative is separately prepared and subsequently linked through a thioether bond via a nucleophilic substitution reaction under mild conditions, such as using a base like potassium carbonate in an aprotic solvent like DMF (dimethylformamide).

Industrial Production Methods On an industrial scale, this compound can be synthesized using automated continuous flow reactors to ensure high yields and reproducibility. Catalytic processes may also be employed to optimize reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur atom within the thioether linkage, potentially forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions may target the imidazole ring, affecting the nitrogen atoms and altering the electronic structure.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the thiophene and imidazole rings, depending on the nature of the substituents.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Utilizing bases (e.g., sodium hydride, NaH) or acids (e.g., hydrochloric acid, HCl) to promote nucleophilic or electrophilic substitution.

Major Products Formed Depending on the reaction type, major products include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted thiophene-imidazole compounds.

Scientific Research Applications

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide is significant in several research domains:

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Synthesis: : Intermediate for synthesizing more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for various enzymatic activities.

  • Biomolecular Interactions: : Studied for its interactions with proteins and nucleic acids.

Medicine

  • Therapeutic Potential: : Investigated for anticancer, antifungal, and antiviral properties.

  • Drug Delivery: : Component in designing drug delivery systems.

Industry

  • Material Science: : Contributes to the development of advanced materials with specific properties.

  • Agriculture: : Potential use in creating agrochemicals.

Comparison with Similar Compounds

Compared to other thiophene-imidazole derivatives, N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide stands out due to the p-tolyl group, enhancing its lipophilicity and membrane permeability.

Similar Compounds

  • N-(2-(5-imidazol-2-yl)ethyl)thiophene-2-carboxamide: : Lacks the p-tolyl group, affecting its solubility.

  • N-(2-((5-(phenyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide: : Differs in the aromatic substitution, which impacts binding affinity and biological activity.

This compound's distinctiveness lies in its chemical structure, providing a scaffold for various scientific explorations and practical applications.

Properties

IUPAC Name

N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-4-6-13(7-5-12)14-11-19-17(20-14)23-10-8-18-16(21)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBXMPHKDCENJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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